2-Methoxyoctane
Overview
Description
2-Methoxyoctane is an organic compound with the molecular formula C9H20O. It is an ether, specifically an aliphatic ether, characterized by the presence of a methoxy group (-OCH3) attached to the second carbon of an octane chain. This compound is known for its use in various chemical reactions and applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing 2-Methoxyoctane is through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction typically involves the use of sodium methoxide (CH3ONa) and 2-bromooctane (C8H17Br) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound can also be achieved through the catalytic dehydration of alcohols. This method involves the use of sulfuric acid as a catalyst to promote the reaction between methanol and 2-octanol, resulting in the formation of this compound and water .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyoctane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form different ethers or alcohols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include sodium hydride (NaH) and alkyl halides
Major Products Formed
Oxidation: Formation of 2-octanone or 2-octanol.
Reduction: Formation of octane.
Substitution: Formation of various ethers or alcohols depending on the substituent used
Scientific Research Applications
2-Methoxyoctane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological membranes and enzyme activity.
Medicine: Investigated for its anesthetic properties and potential use in drug formulations.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Methoxyoctane involves its interaction with biological membranes and proteins. It is believed to exert its effects by disrupting hydrogen bonding within the lipid bilayer of cell membranes, leading to changes in membrane fluidity and permeability. This disruption can affect the function of membrane-bound proteins and enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxyoctane
- 2-Methoxyheptane
- 2-Methoxynonane
Comparison
2-Methoxyoctane is unique due to its specific structural arrangement, which provides distinct physical and chemical properties compared to its analogs. For example, 1-Methoxyoctane has the methoxy group attached to the first carbon, resulting in different reactivity and boiling points. Similarly, 2-Methoxyheptane and 2-Methoxynonane differ in the length of the carbon chain, affecting their solubility and volatility .
Properties
IUPAC Name |
2-methoxyoctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-5-6-7-8-9(2)10-3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILJBLUOUOALOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498484 | |
Record name | 2-Methoxyoctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1541-09-9 | |
Record name | 2-Methoxyoctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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